molecular formula C16H21FN6 B6441317 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine CAS No. 2640902-81-2

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine

Cat. No.: B6441317
CAS No.: 2640902-81-2
M. Wt: 316.38 g/mol
InChI Key: URVAGLONHPRXLC-UHFFFAOYSA-N
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Description

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethylpyrimidine and fluorinated dimethylpyrimidine groups. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6/c1-4-13-9-18-16(19-10-13)23-7-5-22(6-8-23)15-14(17)11(2)20-12(3)21-15/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVAGLONHPRXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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